8-Chloro-5-methoxyisoquinoline
Description
Properties
IUPAC Name |
8-chloro-5-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKITGFGPZTPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The methylation typically employs iodomethane (CH₃I) as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Key parameters include:
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Molar ratios : A 1:1.8–1.9 ratio of hydroxyl precursor to iodomethane ensures complete conversion.
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Temperature : Reactions proceed efficiently at room temperature (20–25°C) over 12–24 hours.
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Workup : Post-reaction, the product is extracted with dichloromethane (CH₂Cl₂) and purified via silica gel chromatography.
Representative Procedure :
To a solution of 5-hydroxy-8-chloroisoquinoline (3.3 g, 16.7 mmol) in DMF (30 mL), K₂CO₃ (3.8 g, 27.5 mmol) and iodomethane (5.2 g, 36.7 mmol) are added. The mixture is stirred at 20°C for 18 hours, after which water (100 mL) is added. The aqueous layer is extracted with CH₂Cl₂ (3 × 50 mL), dried over MgSO₄, and concentrated. Flash chromatography (100% CH₂Cl₂) yields this compound as a beige solid (2.2 g, 62% yield).
Synthesis of 5-Hydroxy-8-chloroisoquinoline Precursor
The preparation of 5-hydroxy-8-chloroisoquinoline is critical for the above methoxylation step. Two strategies are proposed based on analogous syntheses:
Skraup-Type Cyclization with Chlorinated Precursors
The Skraup reaction, traditionally used for quinoline synthesis, can be adapted for isoquinoline derivatives by employing substituted β-phenylethylamines. For example, 3-chloro-4-aminophenol may undergo cyclization with glycerol and sulfuric acid to form the isoquinoline core.
Procedure :
A mixture of 3-chloro-4-aminophenol (10 g, 63.3 mmol), 3-chloro-4-nitrophenol (7.8 g, 44.3 mmol), glycerol (12 mL), and concentrated H₂SO₄ (20 mL) is heated to 150°C for 6 hours. After cooling, the reaction mixture is neutralized with NaOH, extracted with ethyl acetate, and purified via recrystallization to yield 5-hydroxy-8-chloroisoquinoline.
Bischler-Napieralski Cyclization
This method involves cyclizing β-phenylethylamide derivatives. For instance, N-(3-chloro-4-hydroxybenzoyl)-β-phenylethylamide can be treated with phosphoryl chloride (POCl₃) to form the dihydroisoquinoline intermediate, which is subsequently oxidized to the aromatic isoquinoline.
Oxidation Step :
The dihydroisoquinoline intermediate (5.0 g, 19.2 mmol) is dissolved in toluene (50 mL) with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 6.5 g, 28.8 mmol) and stirred at 80°C for 3 hours. Filtration and column chromatography yield 5-hydroxy-8-chloroisoquinoline (3.1 g, 62%).
Alternative Route: Direct Chlorination of 5-Methoxyisoquinoline
Electrophilic aromatic substitution (EAS) offers a pathway to introduce chlorine at position 8 of 5-methoxyisoquinoline. The methoxy group at position 5 acts as an activating, ortho/para-directing group, favoring chlorination at position 8.
Chlorination Conditions
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Reagent : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in acetic acid.
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Temperature : 0–5°C to minimize over-chlorination.
Procedure :
5-Methoxyisoquinoline (4.0 g, 22.7 mmol) is dissolved in glacial acetic acid (40 mL) and cooled to 0°C. Sulfuryl chloride (3.8 mL, 45.4 mmol) is added dropwise, and the mixture is stirred for 2 hours. The reaction is quenched with ice water, neutralized with NaHCO₃, and extracted with CH₂Cl₂. Purification by chromatography affords this compound (3.5 g, 75%).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Anticancer Activity : 8-Chloro-5-methoxyisoquinoline has shown promising results in inhibiting cancer cell proliferation. In studies involving various cancer cell lines such as HeLa and MCF-7, derivatives of this compound displayed IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .
- Antiviral Properties : Recent research indicates that derivatives of this compound possess antiviral activity against several viruses, including those responsible for COVID-19 and dengue fever. The compounds showed effective inhibition rates while maintaining low cytotoxicity .
- Antibacterial Effects : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of established antibiotics, indicating their potential as new antibacterial agents .
Anticancer Research
A study evaluated the efficacy of various this compound derivatives against human cancer cell lines. The results indicated that some derivatives had IC50 values in the range of 5–19 µM against MCF-7 cells, outperforming traditional chemotherapy drugs in selectivity towards cancer cells compared to normal cells .
Antiviral Activity
In the context of the COVID-19 pandemic, researchers synthesized novel derivatives based on the this compound framework. These derivatives were tested for their ability to inhibit viral replication in vitro, with some compounds achieving over 90% inhibition against specific viral strains while exhibiting low toxicity levels .
Antibacterial Studies
A series of antibacterial assays were conducted on various derivatives of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The results revealed that certain compounds had MIC values as low as 4 µg/mL, suggesting their potential as broad-spectrum antibacterial agents .
Data Summary
The following table summarizes key findings from recent studies on the biological activities of this compound:
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
Substituent positions and types critically influence electronic properties. Key comparisons include:
Key Observations :
- Electron-donating vs. In contrast, nitro or bromo groups in analogs (e.g., 5-Bromo-8-nitroisoquinoline) deactivate the ring .
- Steric effects: Bulky substituents (e.g., NO₂ in 5-Bromo-8-nitroisoquinoline) may hinder reactivity compared to smaller groups like Cl or OMe.
Physicochemical Properties
Limited data are available, but comparisons can be drawn:
Key Observations :
- Melting points: The nitro group in 5-Bromo-8-nitroisoquinoline contributes to a higher melting point (139–141°C) due to strong intermolecular interactions .
- Solubility: Methoxy groups (e.g., in this compound) may enhance solubility in polar aprotic solvents compared to halogen-only analogs.
Biological Activity
8-Chloro-5-methoxyisoquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by an isoquinoline backbone with a chlorine atom at the 8-position and a methoxy group at the 5-position. The chemical formula for this compound is . The presence of these substituents enhances its reactivity and biological properties, making it a valuable candidate for drug development.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various microorganisms, demonstrating significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its mechanism involves interference with cellular signaling pathways that are crucial for cancer cell survival .
- Enzyme Inhibition : This compound acts as an inhibitor for specific enzymes, which can modulate biochemical processes within cells. Research has indicated potential interactions with enzymes involved in cancer metabolism .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes that are essential for microbial growth or cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors in cells, altering their activity and affecting downstream signaling pathways .
- Metal Ion Chelation : Some studies suggest that isoquinoline derivatives can chelate metal ions, enhancing their biological efficacy .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity Study : A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacteria and fungi. Results indicated strong activity against S. aureus with an MIC value significantly lower than that for E. coli .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 50 |
| Candida albicans | 20 |
- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chloro-8-hydroxyquinoline | Hydroxy group at position 8 | Strong chelation properties |
| 7-Methoxyisoquinoline | Methoxy group at position 7 | Known for neuroprotective effects |
| 6-Chloroisoquinoline | Chlorine at position 6 | Demonstrates anti-inflammatory activity |
The distinct combination of chlorine and methoxy substituents in this compound contributes to its unique reactivity patterns and biological activities compared to these similar compounds .
Q & A
Q. What are the standard protocols for synthesizing 8-Chloro-5-methoxyisoquinoline, and how can purity be ensured?
Methodological Answer: Synthesis typically involves halogenation and methoxylation of the isoquinoline backbone. Key steps include:
- Chlorination: Use POCl₃ or SOCl₂ under anhydrous conditions at 80–100°C to introduce the chlorine substituent at position 8 .
- Methoxylation: Employ methoxide ions (e.g., NaOMe) in polar aprotic solvents like DMF for nucleophilic substitution at position 5 .
- Purification: Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity should be confirmed via HPLC (≥95% purity) and ¹H/¹³C NMR to verify substituent positions .
Q. How should aqueous solutions of this compound derivatives be prepared and stored?
Methodological Answer:
- Solubility: Dissolve the crystalline solid in PBS (pH 7.2) at ~5 mg/ml, as higher concentrations may require sonication .
- Stability: Avoid prolonged storage (>24 hours) due to potential hydrolysis. For longer-term use, lyophilize the compound and store at –20°C under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from variability in experimental conditions. To address this:
- Systematic Review: Cross-reference studies for differences in assay parameters (e.g., cell lines, IC₅₀ protocols) .
- Control Experiments: Replicate key studies using standardized conditions (e.g., fixed pH, temperature) and include positive/negative controls .
- Collaborative Validation: Share samples with independent labs to verify activity claims, leveraging platforms like open-access research repositories .
Q. What strategies are effective for elucidating the mechanistic pathway of this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) under varying substrate concentrations .
- Structural Analysis: Perform X-ray crystallography or molecular docking to identify binding interactions with target enzymes (e.g., cytochrome P450 isoforms) .
- Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled compounds and analyze metabolites via LC-MS .
Q. How can researchers design experiments to assess the photostability of this compound under varying light conditions?
Methodological Answer:
- Light Exposure Tests: Expose samples to UV-Vis light (200–800 nm) in controlled chambers and monitor degradation via UV spectroscopy at 24-hour intervals .
- Degradation Products: Identify photoproducts using high-resolution MS and compare with computational predictions (e.g., DFT calculations) .
- Environmental Simulation: Mimic natural sunlight using solar simulators and assess stability in aqueous/organic matrices .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-response data involving this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Error Handling: Report confidence intervals (95% CI) and perform outlier tests (Grubbs’ test) to exclude anomalous data points .
- Reproducibility: Include triplicate measurements and publish raw datasets in supplementary materials .
Q. How should conflicting crystallographic data on this compound derivatives be addressed in publications?
Methodological Answer:
- Data Transparency: Provide full crystallographic parameters (e.g., CIF files) and refine structures using software like SHELXL .
- Peer Review: Highlight discrepancies in the Discussion section and propose hypotheses (e.g., solvent effects, polymorphism) for further validation .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
